molecular formula C7H10N2O3S B3055402 2-Amino-5-methoxybenzenesulfonamide CAS No. 6451-50-9

2-Amino-5-methoxybenzenesulfonamide

Cat. No. B3055402
CAS RN: 6451-50-9
M. Wt: 202.23 g/mol
InChI Key: DSUQOTGCKDGCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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properties

CAS RN

6451-50-9

Product Name

2-Amino-5-methoxybenzenesulfonamide

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

2-amino-5-methoxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

DSUQOTGCKDGCEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-methoxy-1,1-dioxo-1,4-dihydro-2H-1λ6-benzo[1,2,4]thiadiazin-3-one (Example 2a, 15 g, 65.7 mmol) in a 50% aqueous sulfuric acid solution (140 mL) was heated at 130° C. for 6 h. The solution was then poured over ice and neutralized at 0° C. with the addition of saturated aqueous sodium hydroxide solution. The mixture was then extracted with ethyl acetate. The organic phase was washed with brine, and dried over magnesium sulfate, filtered and dried in vacuo to afford the desired product, 2-amino-5-methoxy-benzenesulfonamide (8.1 g, 40.1 mmol, 61% yield) as a brown solid. See procedure described in Girard, Y., et al., J. Chem. Soc. Perkin Trans 1, 1043-1047 (1979). 1H NMR (400 MHz, DMSO-d6): δ 3.65 (s, 3H), 5.40 (s, 2H), 6.73 (d, 1H, J=8.8 Hz), 6.90 (dd, 1H, J1=8.8 Hz, J2=2.8 Hz), 7.07 (d, 1H, J=2.8 Hz), 7.19 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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